1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-6-12(21-17-9)14(19)20-10-7-18(8-10)15-16-11-4-2-3-5-13(11)22-15/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVCXPIPPIDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl₃, PCl₅, or PPA . Another approach involves the Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)pentan-1-one (8b)
- Structure : Features a benzo[d]thiazole linked to a ketone-substituted pentane chain and a 4-methoxyphenyl group.
- Key Differences : Lacks the azetidine ring and isoxazole-carboxylate, instead incorporating a flexible aliphatic chain.
- Properties : Exhibits moderate PGE2 inhibition (IC₅₀ ~1.8 μM) but lower metabolic stability due to the flexible chain .
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one
- Structure : Integrates benzimidazole and isoxazole groups.
- Key Differences : Substitutes benzo[d]thiazole with benzimidazole, which has distinct hydrogen-bonding capabilities. The isoxazole is directly linked to a chlorophenyl group, enhancing lipophilicity .
Analogues with Azetidine or Similar Small Rings
Ethyl 2-methyl-benzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3)
- Structure : Contains a benzo-imidazo-thiazole core with an ester group.
- Key Differences : Uses a fused imidazo-thiazole system instead of azetidine, reducing ring strain but increasing planarity.
- Synthesis: Prepared via cyclization of ethyl 2-chloro-3-oxobutanoate with benzo[d]thiazole derivatives, confirmed by NMR (δ 2.28 ppm for methyl group) and mass spectrometry (m/z = 261.2) .
1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- Structure : Incorporates a pyrazoline ring instead of azetidine.
- Key Differences : The five-membered pyrazoline ring offers reduced strain but increased flexibility compared to azetidine.
- Activity : Exhibits moderate antiproliferative activity but lower enzymatic stability due to the imine group .
Physicochemical and Pharmacokinetic Comparisons
| Compound | LogP | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.45 | >60 | Azetidine + Isoxazole-carboxylate |
| 1-(Benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)pentan-1-one (8b) | 3.8 | 0.12 | 22 | Aliphatic ketone chain |
| Ethyl 2-methyl-benzo-imidazo-thiazole-3-carboxylate (3) | 2.5 | 0.30 | 45 | Fused imidazo-thiazole |
| 3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one | 3.2 | 0.18 | 35 | Chlorophenyl-isoxazole |
- Key Insights :
- The azetidine ring in the target compound reduces LogP compared to aliphatic analogues (8b), improving solubility.
- Metabolic stability is superior due to the azetidine’s resistance to oxidative metabolism .
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines elements from both benzothiazole and isoxazole, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The structural complexity of this compound allows for various interactions with biological targets, which is crucial for its biological activity.
Biological Activity
Research indicates that compounds containing the benzothiazole moiety often exhibit significant biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. This activity is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : Compounds with similar structures have been documented to reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Several derivatives have demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Notably, docking studies suggest that this compound can effectively bind to quorum sensing receptors in bacteria, which is essential for inhibiting biofilm formation and the production of virulence factors. This mechanism could pave the way for developing non-antibiotic therapeutic strategies against resistant bacterial strains.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing the biological activities of selected related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | References |
|---|---|---|---|---|
| Compound A | Benzothiazole derivative | Yes | Moderate | |
| Compound B | Isoxazole derivative | Moderate | High | |
| Compound C | Thiosemicarbazone | Yes | Low |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activity further. For instance:
- Antimicrobial Study : A study conducted on various derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with some compounds achieving Minimum Inhibitory Concentration (MIC) values below 10 µg/mL.
- Cancer Cell Line Testing : In vitro assays on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 5 µM, indicating their potential as anticancer agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is:
- Step 1: Synthesize the benzo[d]thiazole core via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2: Functionalize the azetidine ring by reacting with activated esters (e.g., 3-methylisoxazole-5-carboxylate) using coupling agents like EDC/HOBt in anhydrous DMF .
- Optimization: Reaction temperatures (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) are critical. Monitoring via TLC/HPLC ensures intermediate purity .
Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is most reliable?
Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set are effective for evaluating HOMO-LUMO gaps, charge distribution, and reactivity indices .
- Key Parameters: Include exact exchange contributions (20–25%) to improve accuracy for heterocyclic systems .
- Validation: Compare computed IR/NMR spectra with experimental data to refine functional choice .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for azetidine ring protons (δ 3.5–4.5 ppm) and isoxazole carbons (δ 160–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching synthetic intermediates .
- XRD: Resolve crystallographic ambiguities (e.g., puckering of the azetidine ring) using Cremer-Pople coordinates .
Advanced: How does the azetidine ring’s puckering conformation influence the compound’s biological activity, and how is this quantified?
Methodological Answer:
- Puckering Analysis: Apply Cremer-Pople parameters (θ, φ) to define out-of-plane displacements via XRD data. For azetidines, θ < 10° indicates near-planarity, enhancing target binding .
- Biological Correlation: Compare puckering amplitudes with IC₅₀ values in enzyme assays. For example, planar conformers may improve kinase inhibition by reducing steric hindrance .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Side Reactions: Include azetidine ring-opening under acidic conditions or isoxazole hydrolysis.
- Mitigation: Use anhydrous solvents (e.g., DMF), buffered pH (6–7), and low temperatures (< 0°C) during coupling steps .
- Byproduct Removal: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Advanced: What computational strategies are used to model this compound’s binding affinity for neurological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (PDB ID: e.g., 3FUG for Tau kinase). Include flexible side chains and solvation models (GBSA) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (< 2 Å), hydrogen bond occupancy (> 70%) .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 25–40°C in buffers (pH 1–10) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Shelf-life (t₉₀) is extrapolated from Arrhenius plots .
Advanced: How do electronic effects of substituents (e.g., methyl on isoxazole) modulate reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis: Correlate σₚ values of substituents with reaction rates (log k vs. σₚ). Electron-withdrawing groups (e.g., -COO⁻) accelerate oxidative addition in Pd-catalyzed couplings .
- DFT Insights: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Methyl groups increase electron density at isoxazole C4, favoring SNAr reactions .
Basic: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Normal-Phase Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- Reverse-Phase HPLC: Employ a C18 column (5 µm, 250 mm) with isocratic elution (acetonitrile:water = 65:35, 1 mL/min) for final purity (> 98%) .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in tracking metabolic pathways of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
